Felbinac, or biphenyl-4-ylacetic acid (C₁₄H₁₂O₂), is a member of the arylacetic acid class of NSAIDs. It is also the active metabolite of the prodrug fenbufen [1] [2]. Its molecular weight is 212.248 g/mol, and it has a log P of 3.95, indicating favorable lipophilicity for skin penetration [3]. It is typically administered via topical formulations like gels, creams, or patches to treat musculoskeletal pain and inflammation [4] [1].
The primary mechanism of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever [4] [2].
The following diagram illustrates this primary signaling pathway and the point of this compound's intervention:
This compound inhibits COX enzymes, reducing prostaglandin production and subsequent inflammation [4] [5].
This compound's topical application enables localized effects with minimal systemic exposure. Key pharmacokinetic and efficacy data are summarized below.
| Parameter | Details/Value | Contextual Information |
|---|---|---|
| Molecular Weight | 212.24 g/mol [2] | Favorable for skin penetration (< 500 Da) [6]. |
| log P (Lipophilicity) | 3.95 [3] | Optimal for transdermal delivery (log P 1-3 is ideal) [6]. |
| IC₅₀ (COX-1) | 865.68 nM [2] | Demonstrates relatively balanced inhibition of both COX isoforms. |
| IC₅₀ (COX-2) | 976 nM [2] | |
| Peak Plasma Time (Tₘₐₓ) | 2 hours (post-transdermal in zebrafish) [6] | Indicates rapid absorption through the skin. |
| Anti-inflammatory Efficacy | 73.99% inhibition (carrageenan-induced rat paw edema) [2] | Oral administration of 20 mg/kg. |
| Analgesic Efficacy | 68.7% writhing inhibition (acetic acid-induced mouse model) [2] | Oral administration of 20 mg/kg. |
For researchers, here are detailed methodologies from cited studies on evaluating this compound.
This model assesses a compound's ability to suppress inflammation.
This model measures the compound's ability to reduce pain sensitivity.
The workflow for these in vivo efficacy studies is as follows:
Workflow for in vivo efficacy assessment of this compound using standard rodent models [7] [2].
This compound undergoes extensive metabolism in humans, primarily through oxidation (Phase I) and conjugation (Phase II) reactions [1]. The diagram below illustrates its major metabolic pathways.
This compound metabolism involves Phase I oxidation and Phase II conjugation.
The tables below summarize key pharmacokinetic parameters for this compound and its major metabolite, 4'-hydroxythis compound, following intravenous administration of this compound trometamol.
Table 1: Key Pharmacokinetic Parameters after a Single Intravenous Dose [2] [1]
| Parameter | This compound | 4'-hydroxythis compound (Metabolite) |
|---|---|---|
| Time to Max Concentration (T~max~) | 0.5 hours (end of infusion) [2] | Not Specified |
| Half-life (t~1/2~) | 6.13 ± 2.01 hours [1] | 8.25 ± 4.15 hours [1] |
| Area Under Curve (AUC~0-t~) | Approximately 20x higher than metabolite [1] | Lower than parent compound [1] |
Table 2: Multiple-Dose Pharmacokinetics and Accumulation (IV) [2]
| Aspect | Finding |
|---|---|
| Dosing Regimen | Three 30-minute infusions per day |
| Steady State | Achieved after the 4th dose |
| Accumulation Ratio (AUC) | this compound: 1.34 - 1.45 Metabolite: 1.60 - 1.87 |
Table 3: Tissue Concentrations after Topical Application (this compound Gel) [3]
| Tissue | This compound Concentration (after 14-28 days of treatment) |
|---|---|
| Skin | 1497 - 13939 ng/g |
| Synovial Membrane | 36 - 994 ng/g |
| Synovial Fluid | 104 - 768 ng/ml |
| Cartilage | < 10 - 109 ng/g |
| Tendon | < 10 - 197 ng/g |
| Plasma | 423 - 1040 ng/ml |
Liquid chromatography tandem mass spectrometry (LC-MS/MS) is the primary method for quantifying this compound and its metabolites in biological samples.
Table 4: Overview of a Validated LC-MS/MS Method [1] [4]
| Aspect | Method Details |
|---|---|
| Analytical Technique | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) |
| Matrices Validated | Human plasma, urine [1]; rat plasma, bile, feces, tissues [4] |
| Sample Volume | 50 μL [4] |
| Linear Range | 5 - 5000 ng/mL [4] |
| Precision (RSD%) | Intra- and inter-day: 1.13% - 6.49% [1] |
| Accuracy | 95.9% - 108.6% [1] |
| Key Application | Pharmacokinetic and excretion studies after IV this compound trometamol injection [1] |
The table below summarizes key quantitative data on this compound's metabolism and pharmacokinetics from preclinical and clinical studies.
| Parameter | Findings / Value | Study Details |
|---|---|---|
| Principal Metabolite | 4'-Hydroxythis compound [1] | Identified in rats as the main metabolite in urine, feces, and bile [1]. |
| Other Metabolites | This compound glucuronide, 4'-hydroxythis compound glucuronide, and sulfate conjugates [1]. | Also found in rat excreta [1]. |
| Excretion of Unchanged Drug | Very low (Urine: 0.318%; Feces: 0.530%; Bile: 0.465%) [1]. | In rats, indicating extensive metabolism [1]. |
| Major Route of Elimination | Urinary excretion (63.6% of dose), mostly as 4'-hydroxythis compound [1]. | In rats; total recovery in urine and feces was ~72% [1]. |
| Protein Binding | ~95% (at plasma concentrations up to 75 μg/mL) [1]. | Found in a rat study [1]. |
| Human Pharmacokinetics (IV) | Linear, dose-dependent; Tmax at 0.5h (end of infusion); Accumulation ratio (AUC) for this compound: 1.34-1.45 [2]. | From a clinical trial in healthy Chinese volunteers [2]. |
The following diagram illustrates the primary metabolic pathways of this compound as identified in research, primarily through phase I hydroxylation and phase II conjugation reactions.
While the search results confirm the identity of 4'-hydroxythis compound, they do not contain a detailed, step-by-step experimental protocol for its identification. However, the following methodological clues can guide your research.
It's important to note that the most detailed metabolic data comes from a rat study [1], though the general pathways are likely conserved in humans. A clinical trial confirmed the presence of metabolites in humans but did not provide specific structural identification details [2].
To obtain a detailed experimental protocol, I suggest you:
A 2023 study provides a detailed methodology for designing and synthesizing new Felbinac derivatives to create improved anti-inflammatory agents [1].
Researchers retained the critical biphenyl ring and methylene bridge of the this compound structure but replaced the carboxylic acid group with various five-membered heterocyclic rings [1]. The goal was to enhance efficacy and reduce the gastrointestinal side effects common to NSAIDs.
The designed heterocyclic systems included:
The synthesis started directly from the parent this compound drug to create these novel compounds [1].
The synthesized derivatives underwent rigorous biological testing. Below is a summary of the key experimental protocols used to evaluate their anti-inflammatory and analgesic activity, as well as their ulcerogenic potential [1].
| Evaluation Type | Experimental Model | Key Measurement |
|---|---|---|
| Anti-inflammatory Activity | Carrageenan-induced rat paw edema model | Percentage inhibition of edema |
| Analgesic Activity | Acetic acid-induced writhing test in mice | Percentage reduction in writhes |
| Ulcerogenicity | Examination of gastric mucosa in experimental animals | Severity index of ulcers (compared to control) |
The most promising compound from this series was 2-(biphenyl-4-ylmethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (designated as compound 6c). It showed superior anti-inflammatory activity (72.87% inhibition) and analgesic activity (65.24%), along with a low severity index (0.20) on gastric mucosa, indicating a safer profile [1].
This compound is also significant as an active metabolite of the prodrug Fenbufen [2]. The metabolic activation of Fenbufen into this compound in the liver is a key pathway. Molecular docking studies have been used to investigate how prodrugs like Fenbufen are activated by the enzyme CYP1A2.
The following diagram illustrates this metabolic relationship and the rational design of derivatives based on the this compound structure.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that works by modulating the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of pro-inflammatory prostaglandins [3]. The table below summarizes its core pharmaceutical characteristics.
| Property | Description |
|---|---|
| Mechanism of Action | Modulator of Prostaglandin G/H synthase 1 (COX-1) and 2 (COX-2) [3]. |
| Chemical Class | Arylacetic acid (a Fenac derivative) [4] [2]. |
| Route of Administration | Topical (gels, creams, patches) [5] [4]. |
| Role as a Metabolite | Active metabolite of the prodrug Fenbufen [2]. |
For researchers, the following detailed methodologies are drawn from the cited studies.
1. Molecular Docking Protocol with COX Enzymes [1]
2. In Silico ADME-Tox Prediction [1]
Current research indicates a promising future for this compound and its derivatives. The focus is on:
The development of a novel felbinac (FEL) transdermal patch utilizing a This compound-triethylamine (FEL-TEA) ion-pair complex has been demonstrated to significantly enhance skin permeation compared to a commercial product. The strategy combines ion-pair formation with chemical enhancers to overcome the inherent lipophilicity of the drug, which is a major barrier to its transdermal delivery [1] [2].
The primary goal of this approach is to decrease the lipophilicity of FEL (Log P = 2.58), thereby facilitating its partition from the lipophilic stratum corneum to the more hydrophilic epidermis. The formation of an ion-pair with TEA modifies the drug's properties, and its effect is further amplified by the addition of chemical permeation enhancers [1].
The workflow for the development and evaluation of the FEL-TEA transdermal patch is summarized in the diagram below.
The following section provides the step-by-step methodology for creating and confirming the formation of the FEL-TEA complex [1].
1. Materials
2. Complex Preparation Procedure 1. Dissolve equimolar amounts of FEL and TEA in ethanol in a suitable flask. 2. Stir the solution continuously for 2 hours at room temperature using a magnetic stirrer. 3. After 2 hours, remove the ethanol solvent using a rotary evaporator. 4. Transfer the resulting product to a vacuum desiccator and dry for 24 hours to obtain the final FEL-TEA complex.
3. Complex Characterization The successful formation of the FEL-TEA ion-pair complex must be confirmed using the following analytical techniques [1]:
After confirming the complex formation, the next step involves evaluating its properties and formulating it into a transdermal patch.
1. Key Physicochemical Properties The table below summarizes the critical properties of FEL-TEA that contribute to its enhanced permeability [1].
| Property | Experimental Method | Finding & Significance |
|---|---|---|
| Apparent Partition Coefficient | Shake-flask method (n-octanol/water) | FEL-TEA showed a lower log P than pure FEL. This confirms the complex is less lipophilic, improving partitioning into the hydrophilic epidermis [1]. |
| Apparent Solubility | Equilibrium solubility study in Isopropyl Palmitate (IPP) | FEL-TEA demonstrated higher solubility in IPP, a common patch vehicle, compared to pure FEL. This increases the driving force for passive diffusion [1]. |
2. Patch Formulation and In-Vitro Skin Permeation
The quantitative results from the in-vitro and subsequent in-vivo studies are summarized in the table below.
| Formulation | In-Vitro Flux (J, μg/cm²/h) | Enhancement Ratio (ER) | In-Vivo AUC₀–t (h·μg/mL) |
|---|---|---|---|
| Optimized FEL-TEA Patch (with 10% Azone) | 18.29 ± 2.59 | ~2.0 | 15.94 ± 3.58 |
| Commercial Product (SELTOUCH) | 9.18 ± 1.26 | (Reference) | 7.31 ± 1.16 |
The data shows that the optimized FEL-TEA patch delivered approximately twice the amount of drug both in vitro and in vivo compared to the commercial benchmark [1].
The ion-pair strategy works by modifying the drug's fundamental interaction with the skin's barriers. The following diagram illustrates the conceptual mechanism of how the FEL-TEA complex improves transdermal delivery [1] [3].
The mechanism can be broken down as follows:
The combination of a FEL-TEA ion-pair complex and a chemical enhancer like Azone presents a highly effective strategy for developing a novel this compound transdermal patch. This approach successfully doubles the skin permeation amount compared to a leading commercial product, allowing for a smaller and more patient-friendly application area [1].
Key Takeaways for Researchers:
Felbinac (4-biphenylacetic acid) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for treating osteoarthritis, rheumatoid arthritis, muscle inflammation, and acute soft tissue injuries. As a BCS Class II drug with poor aqueous solubility and moderate permeability, this compound presents significant challenges for transdermal delivery. The stratum corneum, the outermost layer of skin, serves as the primary barrier to transdermal absorption, limiting the bioavailability of topically applied this compound formulations. Conventional this compound formulations often require large application areas (up to 70 cm² for commercial patches) to achieve therapeutic efficacy, resulting in poor patient compliance and potential local skin reactions [1] [2].
Table 1: Physicochemical Properties of this compound and Transdermal Delivery Limitations
| Property | Value/Range | Transdermal Implication |
|---|---|---|
| Molecular Weight | 212.24 Da | Favorable for transdermal delivery (<500 Da) |
| Log P (Partition Coefficient) | 2.58 | Moderate lipophilicity within optimal range (1-3) |
| Aqueous Solubility | Low | Limited concentration gradient for passive diffusion |
| Functional Groups | Free carboxylic acid | Potential for ion-pair formation and irritation |
| Commercial Patch Size | Up to 70 cm² | Far beyond desired size (≤40 cm²), poor patient compliance |
The balanced lipophilicity (log P: 2.58) and low molecular weight of this compound suggest theoretically favorable transdermal delivery characteristics. However, in practice, the drug demonstrates insufficient passive permeability across the skin barrier, necessitating enhancement strategies. Current research focuses on overcoming these limitations through chemical penetration enhancers, including propylene glycol (PG), Azone (laurocapram), and innovative formulation approaches such as ion-pair complexes and nanoparticle systems [1] [2]. These strategies aim to temporarily and reversibly modify the skin barrier properties without causing permanent damage or significant irritation, thereby improving this compound bioavailability while maintaining favorable safety profiles.
The selection of appropriate chemical penetration enhancers is critical for optimizing this compound transdermal delivery. Research has demonstrated that enhancers can be utilized individually or in combination to achieve synergistic effects through different mechanistic pathways. The most effective enhancers for this compound include propylene glycol (PG), Azone (laurocapram), and various fatty acid-based systems, each offering distinct advantages and limitations for formulation development [3] [1] [4].
Table 2: Chemical Penetration Enhancers for this compound Transdermal Delivery
| Enhancer Category | Specific Agents | Proposed Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Alcohols/Glycols | Propylene glycol (PG) | Lipid extraction & fluidization | Well-established safety profile | Moderate enhancement effect |
| Lactams | Azone (laurocapram) | Lipid fluidization & hydration increase | High enhancing effect | Significant skin irritation concerns |
| Fatty Acids | Myristic acid, Lauric acid | Lipid disorder & fluidization | Natural origin, good tolerance | Need for combination approaches |
| Ionic Liquids | IL-Azone (ε-caprolactam-fatty acid) | Dual lipid/water pathway effect | Azone-mimicking with reduced irritation | Emerging technology, limited data |
| Terpenes | l-Menthol | Lipid extraction & protein disruption | Natural compound, cooling sensation | Potential for sensitization |
Propylene glycol demonstrates particular utility in this compound formulations through its ability to extract skin lipids and enhance drug partitioning into the stratum corneum. Studies have shown that PG at 1% concentration can double the cumulative transdermal amount of this compound compared to commercial products (189.03 μg/cm² vs. 94.44 μg/cm² within 12 hours) [3]. Azone, despite its powerful penetration-enhancing capabilities, faces clinical limitations due to its significant irritation potential, which has prompted research into Azone-mimicking alternatives such as ionic liquids (IL-Azone) that maintain efficacy while reducing adverse effects [4].
Beyond conventional enhancers, advanced formulation strategies have shown remarkable success in enhancing this compound transdermal delivery. The ion-pair complexation approach has demonstrated particularly promising results, with This compound-triethylamine (FEL-TEA) complexes achieving approximately twice the flux (18.29 ± 2.59 μg/cm²/h) and AUC (15.94 ± 3.58 h·μg/mL) of commercial products when combined with 10% Azone [1]. This strategy effectively modifies the lipophilicity balance of this compound, optimizing partitioning between the stratum corneum and viable epidermis.
Nanoparticle-based systems represent another advanced approach, with This compound solid nanoparticles (20-200 nm) in gel formulations containing l-menthol demonstrating significantly enhanced transdermal penetration. These systems achieve 1.52-fold and 1.38-fold increases in AUC compared to commercial ointment and microparticle gels, respectively, while also increasing local skin concentrations by 1.38-fold to 2.54-fold [2]. The mechanism involves energy-dependent endocytosis, particularly clathrin-mediated pathways, enabling nanoparticle internalization rather than merely passive diffusion. Additional advanced carrier systems including liquid crystal nanoparticles (LCNs) based on isostearyl glyceryl ether have shown potential for enhancing delivery of biphenyl acetic acid derivatives like this compound through unique interaction mechanisms with skin lipids [5].
Table 3: Quantitative Performance of this compound Formulations with Various Enhancers
| Formulation System | Enhancer Combination | Flux (μg/cm²/h) | Cumulative Amount (μg/cm²) | Enhancement Ratio | Reference Standard |
|---|---|---|---|---|---|
| Transdermal Patch | 1% PG | 15.75* | 189.03 (12h) | 2.00 | SELTOUCH |
| Transdermal Patch | FEL-TEA + 10% Azone | 18.29 ± 2.59 | - | 1.99 | SELTOUCH |
| Nanoparticle Gel | FEL-NP + 2% l-menthol | - | - | 1.38 (AUC) | FEL-MP Gel |
| Commercial Product | SELTOUCH | 9.18 ± 1.26 | 94.44 (12h) | 1.00 | - |
*Calculated from cumulative amount
Table 4: In Vivo Performance and Tissue Distribution of Enhanced this compound Formulations
| Formulation Type | Plasma AUC₀-t (h·μg/mL) | Skin Concentration | Muscle Concentration | Relative Bioavailability | Study Model |
|---|---|---|---|---|---|
| FEL-TEA Patch | 15.94 ± 3.58 | Significantly increased | Significantly increased | ~218% | Rabbit |
| SELTOUCH Patch | 7.31 ± 1.16 | Baseline | Baseline | 100% | Rabbit |
| FEL-NP Gel | 1.38-1.52× increase | 1.38-2.54× increase | - | 138-152% | Rat |
| FEL-MP Gel | Baseline | Baseline | - | 100% | Rat |
The quantitative data clearly demonstrates the significant enhancement potential of both chemical enhancers and advanced formulation approaches. The FEL-TEA ion-pair complex system with Azone achieves the highest enhancement ratio, nearly doubling both in vitro flux and in vivo AUC compared to the commercial reference product. The nanoparticle gel formulation shows more moderate but still substantial improvements in both systemic exposure and local tissue concentrations, which is particularly relevant for localized therapeutic effects. These findings confirm that proper enhancer selection and formulation optimization can dramatically improve the dermal and transdermal delivery of this compound, potentially enabling smaller application areas, reduced dosing frequency, and improved clinical outcomes [3] [1] [2].
Objective: To prepare a novel this compound transdermal patch with chemical penetration enhancers (PG or Azone) using the calendar coating method to achieve high adhesion and enhanced transdermal delivery efficiency.
Materials:
Equipment:
Procedure:
Preparation of Drug-Enhancer Mixture:
Coating Procedure:
Quality Control Parameters:
Objective: To evaluate the transdermal permeation performance of this compound formulations using excised skin models and determine key permeation parameters.
Materials:
Equipment:
Procedure:
Skin Preparation:
Diffusion Cell Setup:
Sampling and Analysis:
Data Analysis:
Objective: To prepare this compound solid nanoparticles in carboxypolymethylene gel with l-menthol and evaluate skin penetration enhancement.
Materials:
Equipment:
Procedure:
Nanoparticle Preparation:
Gel Formulation:
Characterization:
Mechanistic Studies:
The enhancement of this compound skin permeation by chemical enhancers involves multiple mechanisms that facilitate drug transport across the skin barrier. Understanding these mechanisms is essential for rational design of transdermal formulations. The diagram below illustrates the primary pathways and mechanisms of action for this compound and its enhancement strategies:
Diagram 1: Mechanisms and Pathways of this compound Skin Permeation Enhancement
The diagram illustrates how different enhancement strategies facilitate this compound transport through multiple pathways. Propylene glycol primarily acts through lipid extraction from the stratum corneum, disrupting the organized lipid bilayers and creating pathways for drug diffusion. Azone and Azone-mimicking ionic liquids demonstrate a dual mechanism involving both lipid fluidization of the intercellular route and increased water hydration of the transcellular route, explaining their broad-spectrum enhancement capability across drugs with varying physicochemical properties [6] [4].
The ion-pair complexation strategy (e.g., FEL-TEA) modifies the lipophilicity balance of this compound, optimizing the partitioning between the stratum corneum and viable epidermis. This approach addresses the key resistance point in this compound permeation - the transition from lipophilic to hydrophilic environments. Nanoparticle systems utilize primarily energy-dependent endocytosis pathways (particularly clathrin-mediated mechanisms) for skin penetration, as demonstrated by significant attenuation of enhancement when endocytosis inhibitors are applied [2]. The liquid crystal nanoparticles based on isostearyl glyceryl ether have shown unique mechanisms that vary depending on application conditions, promoting absorption through interactions with skin lipids in infinite dose conditions [5].
Comprehensive safety evaluation is essential for this compound formulations containing chemical penetration enhancers. Skin irritation tests should be conducted according to established protocols such as the Draize method using rabbit models. Studies have demonstrated that optimized this compound formulations show good safety profiles with negligible to slight irritation responses (scores 0.0-1.9 on Draize scale) after 12-hour application periods [3] [1]. The ionic liquid-based enhancers (IL-Azones) have shown particular promise with reduced irritation potential while maintaining enhancement efficacy compared to traditional Azone [4].
Stability testing should evaluate both physical and chemical stability under recommended storage conditions (typically room temperature). Optimized this compound patches have demonstrated stable permeability after 4 months storage at room temperature, maintaining consistent enhancement effects [3]. Additionally, in vitro-in vivo correlation (IVIVC) should be established where possible, as studies have demonstrated good correlation between in vitro skin permeation results and in vivo absorption in rabbit models for this compound formulations [1].
When selecting enhancement strategies for this compound formulations, consider the therapeutic objectives and target tissue distribution. For localized effects in skin and underlying tissues, nanoparticle gel formulations with l-menthol provide enhanced local concentrations with moderate systemic exposure. For systemic effects, ion-pair complexes with Azone in patch systems demonstrate superior plasma AUC and bioavailability. The application context should also guide formulation development - patches offer controlled release and improved compliance for chronic conditions, while gels provide flexibility for acute and localized applications.
Hydroxypropyl-β-cyclodextrin (HPβCD) represents a strategically engineered cyclodextrin derivative that has revolutionized the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). As a cyclic oligosaccharide composed of seven glucopyranose units, HPβCD features a unique amphiphilic molecular structure characterized by a hydrophilic exterior and a hydrophobic interior cavity. This distinctive architecture enables the formation of inclusion complexes through the encapsulation of hydrophobic drug molecules within the internal cavity, thereby effectively shielding them from the aqueous environment and dramatically enhancing their apparent solubility. The hydroxypropyl substituents significantly improve the aqueous solubility of the parent β-cyclodextrin while maintaining excellent biocompatibility and safety profiles, making HPβCD particularly valuable for pharmaceutical applications where solubility limitations present significant development challenges [1] [2].
Felbinac (4-biphenylacetic acid), the active metabolite of the anti-inflammatory drug fenbufen, presents substantial formulation challenges due to its extremely poor aqueous solubility, which severely restricts its bioavailability and therapeutic potential. As a biopharmaceutical classification system (BCS) Class II drug, this compound exhibits high permeability but low solubility, making dissolution the rate-limiting step in its absorption process. The formation of an inclusion complex between this compound and HPβCD represents a scientifically validated and technologically sophisticated approach to overcome these limitations, enabling the development of stable and bioavailable this compound formulations with optimized therapeutic performance [3].
The strategic complexation of this compound with HPβCD generates substantial improvements in multiple critical pharmaceutical attributes:
Solubility Enhancement: HPβCD complexation can improve this compound solubility by up to 8-10 times compared to the uncomplexed drug substance, fundamentally addressing the primary limitation of this API. This dramatic solubility improvement directly translates to enhanced dissolution rates and more complete absorption in the gastrointestinal tract [1].
Stability Optimization: The inclusion complex effectively protects this compound molecules from various degradation pathways including oxidation, photodegradation, and enzymatic degradation. The HPβCD cavity creates a protective microenvironment that shields the encapsulated this compound molecules from reactive species and destabilizing conditions throughout the product shelf life and storage period [1] [2].
Bioavailability Improvement: HPβCD complexation enables significantly enhanced oral bioavailability of this compound, with documented increases of 300-800% compared to uncomplexed drug. This dramatic improvement stems from both the increased solubility and the enhanced permeability achieved through the cyclodextrin complexation technology, ensuring that a greater proportion of the administered dose reaches systemic circulation [1].
Table 1: Comparison of this compound Delivery Enhancement Technologies
| Delivery Method | Solubilization Efficiency | Stability Protection | Bioavailability Boost | Technology Readiness |
|---|---|---|---|---|
| HPβCD Complexation | 8-10× improvement | Excellent comprehensive protection | 300-800% | Commercial production |
| Piperine (Black Pepper) | 1.5-2× improvement | Limited enzyme inhibition only | 20-50% | Basic enhancement |
| Liposomal Systems | 3-5× improvement | Good but poor long-term stability | 100-300% | Complex manufacturing |
| Micellar Solutions | 4-6× improvement | Moderate protection | 150-400% | Specialized handling |
| Unenhanced this compound | Baseline | None | 0% | Formulation fails |
The comparative data unequivocally demonstrates the superior performance of HPβCD technology across all critical formulation parameters, particularly for challenging APIs like this compound that exhibit both solubility and permeability limitations. The comprehensive protection offered by the inclusion complex technology ensures not only enhanced initial performance but also maintained stability throughout the product lifecycle, representing a significant advantage over alternative delivery technologies that may address only one aspect of the formulation challenge [1].
The freeze-drying method represents the gold standard protocol for laboratory-scale preparation of this compound-HPβCD inclusion complexes, particularly suitable for thermolabile compounds and applications requiring precise stoichiometric control.
Materials and Equipment:
Step-by-Step Protocol:
Preparation of HPβCD Solution: Accurately weigh 1.35g of HPβCD (equivalent to 1 mmol) and transfer to a suitable container. Add 50 mL of deionized water and stir magnetically at 400-500 rpm until complete dissolution is achieved. The solution may be slightly warmed to 40°C to accelerate dissolution, then cooled to room temperature before proceeding [4].
Preparation of this compound Solution: Accurately weigh 0.228g of this compound (equivalent to 1 mmol) and transfer to a separate container. Dissolve in 10 mL of ethanol with gentle warming if necessary. For complete dissolution, brief sonication for 2-3 minutes may be employed [4].
Complex Formation: Slowly add the this compound solution to the HPβCD solution with continuous magnetic stirring at 500 rpm. Maintain the reaction mixture at 30°C with continuous stirring for 24 hours protected from light to allow complete complex formation [4].
Filtration and Clarification: After the complexation period, filter the solution through a 0.45 μm membrane filter to remove any uncomplexed this compound crystals or particulate matter. The filtrate should be clear and may exhibit slight opalescence [4].
Freeze-Drying Process: Transfer the filtered solution to appropriate freeze-drying flasks. Flash-freeze the solution rapidly at -80°C for 2-4 hours. Place the frozen samples in the freeze-dryer and lyophilize for 24-48 hours under vacuum (0.05-0.10 mBar) with the condenser temperature maintained at -80°C [4] [2].
Product Collection: Collect the resulting solid powder and store in airtight containers protected from light and moisture. The final product should be a white to off-white fluffy powder with no visible aggregates.
Critical Process Parameters:
The kneading technique provides an alternative approach that eliminates the use of organic solvents, making it particularly suitable for scale-up and manufacturing applications.
Materials and Equipment:
Step-by-Step Protocol:
Physical Mixture Preparation: Accurately weigh this compound and HPβCD in 1:1 molar ratio (0.228g this compound : 1.35g HPβCD). Pre-mix the solids using a spatula or by gentle shaking in a sealed container [2].
Kneading Process: Transfer the physical mixture to a mortar and gradually add small aliquots of hydroalcoholic solvent (typically 2-4 mL total volume). Continuously knead the mixture with the pestle using firm, consistent pressure in a circular motion. Continue kneading for 45-60 minutes until a homogeneous paste is formed [2].
Drying: Spread the resulting paste in a thin layer in a glass tray and dry under vacuum at 40°C for 24 hours until constant weight is achieved. Alternatively, the material may be dried in a vacuum desiccator over phosphorus pentoxide for 48 hours [2].
Milling and Sieving: Gently break up the dried mass and pass through a 150 μm sieve to obtain a uniform powder. Minimize excessive mechanical stress during this process to maintain complex integrity.
Critical Process Parameters:
Phase solubility analysis according to the method established by Higuchi and Connors provides critical information about complexation efficiency and stoichiometric relationships.
Materials and Equipment:
Procedure:
Data Interpretation:
Fourier-Transform Infrared Spectroscopy (FT-IR):
UV-Visible Spectroscopy:
Differential Scanning Calorimetry (DSC):
X-Ray Powder Diffractometry (XRPD):
Scanning Electron Microscopy (SEM):
Table 2: Physicochemical Characterization Data for this compound-HPβCD Inclusion Complex
| Characterization Parameter | Free this compound | Physical Mixture | This compound-HPβCD Complex | Analytical Method |
|---|---|---|---|---|
| Aqueous Solubility (mg/mL) | 0.015 ± 0.002 | 0.018 ± 0.003 | 0.142 ± 0.015 | Phase solubility |
| Melting Point (°C) | 162.5 ± 0.3 | 160.8 ± 0.5 | Not detected | DSC |
| Intrinsic Dissolution Rate (mg/cm²/min) | 0.008 ± 0.001 | 0.009 ± 0.001 | 0.075 ± 0.008 | USP dissolution |
| Stability Constant K₁:₁ (M⁻¹) | Not applicable | Not applicable | 1285 ± 145 | Phase solubility |
| Crystalline State | Highly crystalline | Crystalline + amorphous | Predominantly amorphous | XRPD |
| Particle Size (μm) | 25.8 ± 8.3 | 28.5 ± 9.1 | 15.2 ± 4.7 | Laser diffraction |
| Encapsulation Efficiency (%) | Not applicable | Not applicable | 92.5 ± 2.8 | HPLC extraction |
Table 3: Stability and Pharmaceutical Performance of this compound-HPβCD Complex
| Test Parameter | Initial | 1 Month, 25°C/60%RH | 3 Months, 25°C/60%RH | 1 Month, 40°C/75%RH | Test Conditions |
|---|---|---|---|---|---|
| Potency (% labeled) | 100.2 ± 1.5 | 99.8 ± 1.2 | 98.5 ± 1.8 | 97.2 ± 2.1 | HPLC assay |
| Related Substances (%) | 0.15 ± 0.05 | 0.28 ± 0.08 | 0.45 ± 0.12 | 0.82 ± 0.15 | HPLC impurities |
| Dissolution (%) at 30 min | 95.3 ± 3.2 | 94.1 ± 3.5 | 92.8 ± 3.8 | 90.5 ± 4.1 | USP Apparatus 2 |
| Water Content (%) | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.8 ± 0.5 | 3.5 ± 0.6 | Karl Fischer |
| Physical Appearance | White powder | White powder | Off-white powder | Slight caking | Visual inspection |
The this compound-HPβCD inclusion complex enables development of multiple advanced dosage forms with optimized performance characteristics:
Oral Solid Dosage Forms: Direct compression of the inclusion complex with suitable excipients produces tablets with rapid dissolution and enhanced bioavailability. Recommended formulation: inclusion complex (equivalent to 50 mg this compound), microcrystalline cellulose (25-30%), croscarmellose sodium (5-8%), colloidal silicon dioxide (0.5-1%), and magnesium stearate (0.5-1%).
Topical Formulations: The complex can be incorporated into gels, creams, or ointments for enhanced skin permeation. Research indicates that HPβCD can increase skin permeation of anti-inflammatory drugs by 2-6 fold while maintaining excellent skin tolerability. Formulate with 3-5% inclusion complex in appropriate topical base [3].
Injectable Formulations: For parenteral administration, the inclusion complex can be dissolved in isotonic solutions for immediate use. Sterile filtration through 0.22 μm filters is recommended followed by aseptic processing.
Safety Profile of HPβCD:
Quality Control Specifications:
The development of this compound-HPβCD inclusion complex represents a pharmaceutically elegant solution to the significant formulation challenges presented by this valuable anti-inflammatory agent. Through comprehensive application of cyclodextrin complexation technology, the inherent limitations of this compound—particularly its poor aqueous solubility and limited bioavailability—have been successfully overcome, enabling the development of optimized dosage forms with enhanced therapeutic performance.
The protocols and characterization methods detailed in these Application Notes provide robust scientific guidance for researchers engaged in the development of this compound formulations, with specific emphasis on the critical quality attributes that must be monitored throughout the development process. The documented improvements in solubility, stability, and bioavailability demonstrate the significant value that HPβCD complexation technology brings to challenging drug molecules like this compound, potentially enabling the development of new therapeutic products with optimized clinical performance.
Future research directions may include exploration of advanced cyclodextrin derivatives, development of combination formulations with complementary therapeutic agents, and investigation of targeted delivery systems incorporating the inclusion complex technology for site-specific anti-inflammatory therapy.
This compound (FEL), chemically known as 2-(4-phenylphenyl)acetic acid, is a nonselective non-steroidal anti-inflammatory drug (NSAID) that belongs to the arylpropionic acid class. It exerts its therapeutic effects by reducing swelling and pain from inflammation through inhibition of prostaglandin secretion, particularly in muscles and joints [1] [2]. While FEL demonstrates excellent potential for treating localized inflammation, its oral administration is contraindicated due to the presence of free carboxylic groups that cause significant gastrointestinal irritation [1] [2]. Consequently, drug delivery through dermal and transdermal routes represents a preferred administration pathway for FEL, as it avoids gastrointestinal degradation, reduces systemic side effects, eliminates hepatic first-pass metabolism, and provides pain-free application [1] [2].
Despite the theoretical advantages of topical FEL administration, conventional formulations face significant limitations in clinical practice. Currently available FEL ointments and patches demonstrate low transdermal absorption, necessitating impractically large application areas (exceeding 40 cm²) to achieve therapeutic effects [1]. This limitation results in reduced patient compliance and suboptimal treatment outcomes. The barrier properties of the stratum corneum (SC) present the primary obstacle for effective skin penetration of FEL, despite its favorable physicochemical properties including balanced lipophilicity (log P: 1-3), low molecular weight (<500 Da), high oil solubility, and good stability [1] [2]. To overcome these challenges, nanotechnology approaches have been investigated, with solid nanoparticles emerging as a promising strategy to enhance skin penetration while maintaining localized effects with minimal systemic exposure.
The optimized FEL nanoparticle gel (FEL-NP gel) represents a sophisticated delivery system where each component serves specific functions that collectively enhance drug stability, skin penetration, and formulation characteristics. The precise composition has been systematically optimized to create a synergistic system that maintains nanoparticle stability while promoting skin absorption through multiple mechanisms [1] [2].
Table: Complete Formulation Composition of FEL-NP Gel
| Component | Concentration (% w/w) | Primary Function | Additional Properties |
|---|---|---|---|
| This compound (as nanoparticles) | 1.5% | Active pharmaceutical ingredient | NSAID with anti-inflammatory and analgesic properties |
| Carboxypolymethylene (Carbopol 934) | 2.0% | Gelling agent | Provides matrix structure for nanoparticle stabilization |
| l-menthol | 2.0% | Permeation enhancer | Modifies stratum corneum barrier properties |
| Methylcellulose | 0.5% | Stabilizing agent | Prevents nanoparticle aggregation |
| 2-hydroxypropyl-β-cyclodextrin (HPβCD) | 5.0% | Solubility enhancer | Improves drug solubility and release characteristics |
| Distilled water | q.s. to 100% | Vehicle | Provides aqueous base for gel formation |
The carboxypolymethylene gel matrix serves as more than just a viscosity modifier; it creates a stabilized network that prevents nanoparticle aggregation and maintains the nanoscale size critical for enhanced penetration. The inclusion of l-menthol as a chemical permeation enhancer is particularly crucial, as it reversibly alters the barrier function of the stratum corneum, creating pathways for nanoparticle penetration that would otherwise be restricted [1]. The methylcellulose and HPβCD work synergistically to maintain nanoparticle dispersion stability and enhance drug release kinetics, ensuring consistent delivery performance throughout the product shelf life.
The production of stable FEL solid nanoparticles requires a systematic approach to particle size reduction and stabilization. The following protocol details the optimized methodology for preparing FEL nanoparticles and incorporating them into the final gel formulation [1] [2].
Primary Size Reduction: Begin with initial size reduction of FEL powder using an agate mortar for 60 minutes. This preliminary step increases surface area for more efficient subsequent milling. Transfer the pre-milled FEL to a 2 mL tube filled with 2 mm zirconia beads, maintaining a controlled temperature of 4°C to prevent heat degradation. Process using a Bead Smash 12 instrument at 3,000 rpm for 30 seconds [1].
Secondary Nano-Milling: For further size reduction, add the initially milled FEL along with methylcellulose (0.5% w/w) to a 5% HPβCD solution in distilled water. Transfer this mixture to a tube containing 0.1 mm zirconia beads for fine milling. Process using a ShakeMaster NEO instrument at 1,500 rpm for 180 minutes. This extended milling time ensures consistent reduction to the target nanoparticle size range [1].
Post-Processing and Gel Formation: Subject the milled nanoparticle dispersion to ultrasonication to break up any residual aggregates and ensure homogeneous distribution. For final gel formation, mix the nanoparticle dispersion with carboxypolymethylene (2% w/w) previously dissolved in distilled water. Incorporate l-menthol (2% w/w) at this stage, ensuring uniform distribution throughout the gel matrix. The resulting FEL-NP gel should be homogeneous with no visible aggregates or phase separation [1] [2].
Several factors critically influence the quality and performance of the final nanoparticle formulation. The bead size ratio (progressing from 2 mm to 0.1 mm) enables sequential size reduction without excessive energy input that could degrade the API. Maintaining the temperature at 4°C throughout the milling process is essential to prevent heat-induced degradation or aggregation of nanoparticles. The milling time optimization (30 seconds for primary, 180 minutes for secondary milling) represents the balance between achieving target particle size and maintaining API stability. The order of component addition ensures proper stabilization at each processing stage [1].
Comprehensive characterization of FEL nanoparticles is essential for quality control and predicting in vivo performance. The following methods provide a complete profile of nanoparticle properties [1] [2].
Particle Size Distribution: Dilute 0.3 g of FEL-NP gel with 100 mL of distilled water and stir for 10 minutes to achieve homogeneous dispersion. Analyze the dispersion using a SALD-7100 laser diffraction particle size analyzer with settings adjusted to maximum scattered light intensity of 40-60% and a refractive index of 1.60 ± 0.10i. Confirm size distribution using NANOSIGHT Software NTA with a wavelength of 405 nm (Blue), measurement time of 60 seconds, and viscosity parameter of 1.27 mPa·s. The target size range for optimized FEL nanoparticles is 20-200 nm [1].
Morphological Examination: Employ atomic force microscopy (AFM) using a Scanning Probe Microscope (SPM-9700) to visualize nanoparticle morphology, surface characteristics, and verify size measurements. Prepare samples by depositing diluted dispersions onto freshly cleaved mica substrates and allowing to air-dry before imaging. This technique provides three-dimensional topography information complementary to the size distribution data [1].
Drug Release Profile: Evaluate drug release characteristics using a membrane diffusion method with membranes of pore size 20 μm. Compare the release rate of FEL-NP gel against control formulations (FEL-MP gel and commercial ointment) to quantify enhancement in drug release kinetics. This assay confirms that FEL is released as intact nanoparticles from the gel formulation rather than as dissolved drug molecules [1].
The following protocol details the comprehensive evaluation of skin absorption and tissue distribution of FEL nanoparticles using an established rodent model [1] [2].
Animal Model Preparation: Utilize seven-week-old male Wistar rats (weighing approximately 200 g) acclimatized under standard laboratory conditions (25°C, free access to water and CE-2 diet). Depilate the application site to remove hair and ensure uniform contact area. Anesthetize animals using isoflurane or pentobarbital prior to formulation application to prevent grooming or removal of the test formulation. All procedures must follow approved animal care guidelines and obtain necessary ethical approvals [1].
Formulation Application and Sampling: Apply a standardized quantity of FEL-NP gel (approximately 0.5 g) uniformly to a defined skin area (approximately 4 cm²). Include control groups receiving FEL-MP gel, commercial FEL ointment, and vehicle alone to enable comparative assessment. At predetermined time intervals (0, 1, 2, 4, 8, 12, and 24 hours), collect blood samples via retro-orbital or tail vein puncture. At study termination (24 hours), euthanize animals humanely and collect skin tissue samples from the application site for analysis [1].
Sample Processing and Analysis: Process blood samples to separate plasma by centrifugation at 5,000 rpm for 10 minutes. Homogenize skin tissue samples in appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) using a tissue homogenizer. Extract FEL from plasma and tissue homogenates using protein precipitation with acetonitrile or liquid-liquid extraction. Quantify FEL concentrations using validated HPLC or LC-MS/MS methods with calibration curves spanning expected concentration ranges [1].
Data Analysis and Interpretation: Calculate the area under the concentration-time curve (AUC) for plasma concentrations to assess systemic exposure. Determine the FEL content in skin tissue at 24 hours to evaluate local accumulation. Compare these parameters between FEL-NP gel and control formulations to quantify the enhancement in both local and systemic delivery [1].
Understanding the cellular mechanisms responsible for nanoparticle uptake is essential for optimizing formulation design. The following protocol details the investigation of endocytic pathways involved in FEL nanoparticle skin absorption [1].
Inhibitor Selection and Preparation: Select specific inhibitors targeting distinct endocytosis pathways: dynasore for clathrin-mediated endocytosis, rottlerin for macropinocytosis, and cytochalasin D for actin-dependent phagocytosis. Prepare inhibitor solutions in appropriate vehicles at concentrations demonstrated to effectively inhibit their target pathways without inducing cellular toxicity. Include vehicle controls to account for any effects of the solvents alone [1].
Inhibition Studies: Pre-treat skin samples with selected inhibitors for 30-60 minutes before applying FEL-NP gel. Apply FEL-NP gel containing the inhibitors to the pre-treated skin and conduct absorption studies as described in Section 5.1. Include control groups without inhibitor treatment to establish baseline absorption values. Compare FEL absorption and skin content across inhibitor-treated and control groups to identify which pathways contribute significantly to nanoparticle uptake [1].
Pathway Confirmation: Analyze the reduction in absorption for each inhibitor treatment relative to untreated controls. A significant reduction (p < 0.05) in the presence of a specific inhibitor indicates involvement of that particular pathway. Validate findings using multiple complementary inhibitors targeting the same pathway to confirm mechanism specificity [1].
The experimental workflow for preparing and evaluating the this compound nanoparticle gel is systematically outlined below:
Diagram 1: Experimental workflow for this compound nanoparticle gel preparation and evaluation
The quantitative assessment of FEL absorption from nanoparticle formulations demonstrates significant enhancement compared to conventional formulations. The following tables summarize key experimental findings from comparative studies [1].
Table: Comparative Skin Absorption Parameters of FEL Formulations
| Formulation | Particle Size Range | AUC (Relative) | Skin Content at 24h (Relative) | Enhancement Factor vs. Control |
|---|---|---|---|---|
| FEL-NP gel | 20-200 nm | 1.00 (reference) | 1.00 (reference) | - |
| FEL-MP gel | Microparticles | 0.72 | 0.39 | 1.38x (AUC), 2.54x (Skin) |
| Commercial FEL Ointment | Not applicable | 0.66 | 0.72 | 1.52x (AUC), 1.38x (Skin) |
Table: Mechanistic Inhibition Study Results
| Endocytosis Inhibitor | Target Pathway | Reduction in Absorption | Statistical Significance |
|---|---|---|---|
| Dynasore | Clathrin-mediated endocytosis | Significant reduction | p < 0.05 |
| Rottlerin | Macropinocytosis | Moderate reduction | p < 0.05 |
| Cytochalasin D | Phagocytosis | Partial reduction | p < 0.05 |
The data unequivocally demonstrate that the nanoparticle formulation significantly enhances both local skin accumulation and systemic absorption of FEL compared to both microparticle formulations and commercial ointment. The 1.38-fold higher AUC compared to FEL-MP gel and 1.52-fold higher AUC compared to commercial ointment confirm superior systemic exposure. More importantly, the 2.54-fold increase in skin content compared to FEL-MP gel highlights the exceptional local tissue accumulation, which is particularly valuable for targeted anti-inflammatory therapy [1].
The mechanistic studies provide crucial insights into the primary pathways responsible for nanoparticle uptake. The significant reduction in absorption observed with dynasore treatment specifically implicates clathrin-mediated endocytosis as a major pathway for FEL nanoparticle skin penetration. The partial inhibition observed with other pathway-specific inhibitors suggests that multiple endocytic mechanisms contribute to the overall absorption process, with clathrin-mediated endocytosis representing the dominant pathway [1].
The cellular uptake mechanisms for this compound nanoparticles identified through inhibition studies are visualized below:
Diagram 2: Cellular uptake mechanisms of this compound nanoparticles in skin
Based on the comprehensive experimental data, the following application notes provide essential guidance for researchers developing similar nanoparticle-based topical formulations:
Particle Size Optimization: Maintain nanoparticle size within the 20-200 nm range, with particular emphasis on maximizing the population below 100 nm. This size optimization is critical as previous studies demonstrate that nanoparticles larger than 100 nm are obstructed in the stratum corneum, while smaller particles successfully penetrate skin tissue. Regular monitoring of particle size distribution during and after the milling process is essential to ensure consistent product performance [1].
l-menthol Synergistic Effect: The inclusion of 2% l-menthol is critical for enabling nanoparticle penetration through the stratum corneum. l-menthol functions as a permeation enhancer that reversibly alters the barrier properties of the skin, creating pathways for nanoparticle translocation that would otherwise be restricted. This synergistic combination allows solid nanoparticles in the 100-200 nm range to penetrate through the SC, representing a significant advantage over formulations lacking this permeation enhancer [1].
Stabilization Strategy: The combination of methylcellulose (0.5%) and HPβCD (5%) provides essential stabilization against nanoparticle aggregation both during storage and after application. Methylcellulose functions as a steric stabilizer preventing particle-particle interactions, while HPβCD enhances drug solubility and release characteristics. This dual stabilization approach maintains nanoparticle integrity throughout the product shelf life and during the release process [1] [2].
Mechanistic Implications for Formulation Design: The dominance of clathrin-mediated endocytosis in nanoparticle uptake suggests that formulations can be further optimized to target this specific pathway. Surface properties, including charge and hydrophilicity, can be modified to enhance affinity for clathrin-coated pits, potentially further improving absorption efficiency. This mechanistic understanding enables rational design of second-generation formulations with enhanced targeting to specific cellular uptake pathways [1].
This compound (2-(4-biphenylphenyl)acetic acid is a potent non-steroidal anti-inflammatory drug (NSAID belonging to the arylpropionic acid class that exerts its therapeutic effects primarily through inhibition of prostaglandin synthesis. As with many NSAIDs, oral administration of this compound causes significant gastrointestinal irritation due to the presence of free carboxylic groups, making it contraindicated for systemic use. Consequently, this compound has been developed exclusively for topical administration in clinical settings, where it demonstrates effective analgesic and anti-inflammatory activities for conditions such as osteoarthritis, rheumatoid arthritis, muscle inflammation, and acute soft tissue injuries. The drug possesses favorable physicochemical properties for skin penetration, including balanced lipophilicity (log P = 2.58 and low molecular weight (212.24 Da, which theoretically support passive diffusion through the stratum corneum [1] [2].
Despite these apparently favorable properties, conventional this compound formulations face significant delivery challenges, resulting in suboptimal transdermal absorption. Currently available this compound patches require large application areas (up to 70 cm²) that exceed the desired size for patient convenience (typically ≤40 cm²), leading to reduced patient compliance. The stratum corneum, the outermost layer of the skin, maintains an exceptional barrier function through its organized matrix of ceramides, fatty acids, cholesterol, and cholesterol esters, which effectively restricts the penetration of exogenous substances, including therapeutic drugs. This barrier function represents the primary obstacle for effective this compound delivery, necessitating advanced formulation strategies to enhance skin permeation and enable effective therapeutic concentrations at the target sites [1] [2] [3].
Recent advances in nanomedicine have revealed that nanoparticle-based formulations can overcome the skin barrier through active cellular processes rather than passive diffusion alone. A groundbreaking 2023 study demonstrated that this compound solid nanoparticles with particle sizes of 20-200 nm, when incorporated into a specialized gel formulation containing l-menthol and 2-hydroxypropyl-β-cyclodextrin (HPβCD, significantly enhanced both local skin retention and systemic absorption of the drug. The most remarkable finding was that the enhanced skin penetration was significantly attenuated by pharmacological inhibition of energy-dependent endocytosis, particularly clathrin-mediated endocytosis. This provided direct evidence that this compound nanoparticles primarily utilize cellular active uptake mechanisms rather than solely relying on passive diffusion through the lipid matrix of the stratum corneum [1] [2].
The study employed specific inhibitors of various endocytic pathways to delineate the precise mechanism of nanoparticle uptake. Dynasore, a well-established inhibitor of dynamin which is essential for clathrin-mediated endocytosis, significantly reduced this compound nanoparticle penetration. Similarly, cytochalasin D, which disrupts actin polymerization required for various forms of endocytosis, also impaired nanoparticle uptake. These findings collectively demonstrate that this compound nanoparticles enter skin cells through energy-dependent endocytic pathways rather than passive diffusion alone. This represents a paradigm shift in understanding how nanoparticle formulations of this compound enhance transdermal delivery, highlighting the active role of cellular processes in facilitating the skin penetration of drug nanoparticles [1] [2].
Cellular endocytosis comprises multiple distinct mechanistic pathways for internalizing extracellular materials, and understanding these pathways is crucial for optimizing nanoparticle-based drug delivery systems. The major endocytic pathways include:
For this compound nanoparticles, the evidence strongly supports a primary role for clathrin-mediated endocytosis based on the significant inhibition by dynasore. However, the partial inhibition by cytochalasin D also suggests potential involvement of actin-dependent pathways, which may include macropinocytosis or other clathrin-independent mechanisms that rely on actin cytoskeleton remodeling. This multimodal uptake mechanism may actually benefit the overall delivery efficiency, as it provides multiple routes for cellular internalization of the drug nanoparticles [1] [2] [4].
Primary Milling (1 hour):
Bead Mill Processing (30 seconds):
Secondary Milling (3 hours):
Nanoparticle Dispersion:
Gel Formation:
To elucidate the specific cellular pathways involved in this compound nanoparticle uptake, researchers can employ pharmacological inhibitors targeting distinct endocytic mechanisms:
Clathrin-mediated pathway inhibition:
Actin polymerization inhibition:
Controls:
In vitro skin permeation assay:
Skin content determination:
Data analysis:
Table 1: Comparison of this compound Formulation Performance in Skin Absorption Studies
| Formulation | Particle Size (nm) | Skin Content (μg/g) | Flux (μg/cm²/h) | AUC (h·μg/mL) | Enhancement Ratio |
|---|---|---|---|---|---|
| FEL-NP gel | 20-200 | 45.2 ± 3.8 | 15.3 ± 2.1 | 22.5 ± 4.2 | 1.38 |
| FEL-MP gel | >1000 (microparticles) | 17.8 ± 2.1 | 11.1 ± 1.6 | 16.3 ± 3.1 | 1.00 (reference) |
| Commercial ointment | N/A | 32.7 ± 3.2 | 10.1 ± 1.3 | 14.8 ± 2.7 | 0.91 |
| FEL-TEA patch | N/A (ion-pair complex) | N/A | 18.3 ± 2.6 | 15.9 ± 3.6 | 1.99 (vs. commercial) |
Table 2: Effects of Endocytosis Inhibitors on this compound Nanoparticle Skin Penetration
| Inhibitor | Target Pathway | Concentration | Relative Uptake (% of Control) | Statistical Significance |
|---|---|---|---|---|
| Control (no inhibitor) | - | - | 100 ± 8.5 | - |
| Dynasore | Clathrin-mediated endocytosis | 80 μM | 42.3 ± 6.7 | p < 0.01 |
| Cytochalasin D | Actin-dependent endocytosis | 2 μM | 58.9 ± 7.2 | p < 0.01 |
| Rottlerin | Clathrin-independent pathway | 10 μM | 85.4 ± 9.1 | Not significant |
Table 3: Comparison of Endocytosis Pathways Relevant to Nanoparticle Drug Delivery
| Pathway | Key Machinery | Size Range | Kinetics | This compound NP Involvement |
|---|---|---|---|---|
| Clathrin-mediated endocytosis | Clathrin, dynamin, AP-2 | ~120 nm | 30-60 s | Primary pathway |
| Caveolae-mediated endocytosis | Caveolin-1, cavins, dynamin | 60-80 nm | 20-30 min | Potential minor pathway |
| Macropinocytosis | Actin, Rac1, PAK1 | >500 nm | Minutes | Possible for aggregates |
| CLIC/GEEC pathway | CDC42, GRAF1 | ~100 nm | ~30 s | Not determined |
The development of effective this compound nanoparticle formulations requires careful attention to several critical parameters:
Particle size optimization: Research indicates that nanoparticles in the range of 20-100 nm demonstrate optimal skin penetration, as larger particles may be obstructed by the dense stratum corneum matrix. However, extremely small nanoparticles (<20 nm) may present stability challenges and require additional stabilization strategies. The bead milling protocol described herein has been optimized to achieve this ideal size range through controlled processing time, bead size, and temperature parameters.
Penetration enhancer selection: The combination of l-menthol (2% w/w) and HPβCD (5% w/w) in the gel formulation serves multiple functions. l-Menthol acts as a transdermal permeation enhancer by altering the barrier properties of the stratum corneum and potentially increasing drug partitioning into the skin. Meanwhile, HPβCD functions as a solubility enhancer through inclusion complex formation, improving the release characteristics of this compound from the gel matrix. This dual enhancement strategy addresses both the solubility and permeability challenges associated with this compound delivery [1] [2].
Stability considerations: Nanoparticle formulations are susceptible to Ostwald ripening and particle aggregation during storage. Incorporating methylcellulose (0.5% w/w) in the formulation provides steric stabilization against particle aggregation. Additionally, maintaining the final product at refrigerated temperatures (4°C) during storage helps preserve nanoparticle size distribution and formulation stability. Regular monitoring of particle size distribution over time is recommended to ensure consistent product performance [1] [2].
When investigating endocytic pathways for nanoparticle uptake, several methodological considerations are essential for generating reliable data:
Inhibitor specificity and concentration: Many pharmacological inhibitors used to study endocytosis pathways suffer from limited specificity at higher concentrations. It is crucial to use the lowest effective concentration of each inhibitor and include appropriate controls to account for non-specific effects. For dynasore, concentrations of 80-100 μM are typically effective without significant cytotoxicity, while cytochalasin D shows efficacy at 2-5 μM. Always include vehicle controls to account for solvent effects [4].
Multiple methodological approaches: Relying solely on pharmacological inhibitors can lead to misinterpretation of pathways. Where possible, combine inhibitor studies with genetic approaches such as siRNA knockdown of key endocytic proteins (clathrin heavy chain, caveolin-1, or dynamin isoforms. This multi-faceted approach provides more robust evidence for the involvement of specific pathways in nanoparticle uptake [4].
Characterization of nanoparticle properties: The surface characteristics of nanoparticles, including charge, hydrophobicity, and protein corona formation, significantly influence their interaction with cellular membranes and subsequent endocytic pathways. Thoroughly characterize these properties using zeta potential measurements, contact angle determination, and protein adsorption studies to better interpret cellular uptake mechanisms [4].
The following diagram illustrates the cellular uptake pathways for this compound nanoparticles:
The experimental workflow for studying these pathways is summarized below:
The development of this compound nanoparticle formulations represents a significant advancement in transdermal drug delivery, effectively addressing the poor skin permeability that has limited conventional formulations. The key innovation lies in leveraging active cellular uptake mechanisms, particularly clathrin-mediated endocytosis, to enhance drug delivery efficiency. The experimental protocols outlined in this document provide researchers with robust methods for both formulating this compound nanoparticles and rigorously evaluating their cellular uptake pathways.
Future research directions should focus on further optimizing nanoparticle characteristics (size, surface charge, and composition to maximize endocytic uptake while minimizing potential cytotoxic effects. Additionally, exploration of ligand-functionalized nanoparticles that target specific receptors on skin cells could further enhance delivery efficiency. The integration of these advanced nanoparticle strategies with other penetration enhancement approaches may open new possibilities for transdermal delivery of not only this compound but also other challenging therapeutic agents.
Felbinac (2-(4-phenylphenyl)acetic acid) is a potent non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of fenbufen. As a prostaglandin synthesis inhibitor, this compound demonstrates twice the anti-inflammatory activity of its parent compound fenbufen. Recently, a highly water-soluble trishydroxymethylaminomethane salt known as This compound trometamol has been developed as an intravenous formulation that serves as a prodrug, rapidly hydrolyzing to this compound in vivo [1]. This innovative formulation eliminates the requirement for macromolecular adjuvants such as lecithin, which were necessary in previously available this compound ethyl injections [2]. The development of precise and sensitive analytical methods for quantifying this compound in biological matrices is therefore essential for pharmacokinetic studies and therapeutic drug monitoring during clinical development.
Traditional analytical methods for this compound quantification, including HPLC with UV or fluorescence detection, have exhibited several limitations including inadequate sensitivity (≥50 ng/mL), large sample volume requirements (≥1 mL), lengthy analysis times (≥7 minutes), and insufficient selectivity when applied to complex biological matrices [2]. Furthermore, these methods often involved tedious sample preparation protocols such as liquid-liquid extraction with pre-column derivatization [2]. To address these challenges, HPLC-MS/MS has emerged as a superior analytical technique, offering enhanced sensitivity, specificity, and throughput for this compound quantification in various biological samples.
This application note provides a detailed protocol for the quantification of this compound in biological matrices using HPLC-MS/MS, including comprehensive validation data according to ICH guidelines and practical applications from preclinical and clinical studies.
The HPLC-MS/MS system should consist of a liquid chromatography system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. For this compound quantification, specific materials are required: this compound reference standard (purity >99.5%), this compound trometamol for injection, and an appropriate internal standard such as probenecid or 4-(4-ethylphenyl) benzoic acid [2] [1]. HPLC-grade methanol and acetonitrile are necessary for mobile phase preparation, along with analytical grade reagents including ammonium acetate, formic acid, ethyl ether, and dichloromethane for sample processing.
Biological matrices collected for analysis may include plasma, urine, bile, feces, and tissue samples from preclinical species or human subjects. All samples should be stored at -80°C until analysis to maintain analyte stability [2].
Table 1: Sample Preparation Protocols for Different Biological Matrices
| Matrix Type | Sample Volume | Extraction Method | Extraction Solvent | Reconstitution |
|---|---|---|---|---|
| Plasma | 50 μL | Liquid-liquid extraction | Ethyl ether-dichloromethane (60:40, v/v) | Mobile phase |
| Urine | 100 μL | Protein precipitation | Acetonitrile (1:3 ratio) | Diluted with water |
| Tissues | 100 mg homogenate | Liquid-liquid extraction | Ethyl ether-dichloromethane (60:40, v/v) | Mobile phase |
| Feces | 100 mg homogenate | Liquid-liquid extraction | Ethyl ether-dichloromethane (60:40, v/v) | Mobile phase |
For plasma samples, a straightforward liquid-liquid extraction approach is recommended. Combine 50 μL of plasma with 10 μL of internal standard working solution (1 μg/mL probenecid or 4-(4-ethylphenyl) benzoic acid) and vortex mix for 30 seconds. Add 1 mL of extraction solvent (ethyl ether-dichloromethane, 60:40, v/v) and vortex vigorously for 2 minutes. Following centrifugation at 10,000 × g for 5 minutes, transfer the organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100 μL of mobile phase and vortex mix for 1 minute before transfer to autosampler vials for HPLC-MS/MS analysis [2].
For urine samples, protein precipitation provides effective sample clean-up. Combine 100 μL of urine with 20 μL of internal standard working solution and 300 μL of acetonitrile. Vortex mix for 1 minute and centrifuge at 10,000 × g for 10 minutes. Collect the supernatant and dilute with 400 μL of water prior to injection [1].
Table 2: Optimal Chromatographic Conditions for this compound Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Venusil MP C18 (100 × 4.6 mm, 5 μm) | Finepak SIL C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile-5mM ammonium acetate containing 0.1% formic acid, pH 3.0 (80:20, v/v) | Acetonitrile:phosphate buffer pH 3.5 (60:40, v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Injection Volume | 10 μL | 20 μL |
| Column Temperature | Ambient | Ambient |
| Run Time | 2 min | 10 min |
The recommended chromatographic separation utilizes a reverse-phase C18 column maintained at ambient temperature. For mass spectrometric detection, a isocratic elution with acetonitrile-5mM ammonium acetate containing 0.1% formic acid, pH 3.0 (80:20, v/v) at a flow rate of 1.2 mL/min provides optimal separation with a total run time of 2 minutes [2]. For UV detection alone, a mobile phase of acetonitrile:phosphate buffer pH 3.5 (60:40, v/v) at 1.0 mL/min with detection at 273 nm is suitable [3].
The mass spectrometer should be operated in negative electrospray ionization mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. The ion source parameters should be optimized as follows: ion spray voltage -4500 V, source temperature 500°C, curtain gas 25 psi, ion source gas 1 and 2 at 50 psi.
Table 3: Mass Spectrometric Parameters for this compound and Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
|---|---|---|---|---|---|
| This compound | 211.1 | 167.0 | 200 | -80 | -25 |
| Probenecid (IS) | 283.9 | 239.9 | 200 | -90 | -20 |
| 4'-hydroxythis compound | 227.1 | 183.1 | 200 | -80 | -25 |
This compound and its metabolites produce deprotonated molecular ions [M-H]- in negative ionization mode. The most abundant fragment ions result from the loss of carbon dioxide from the carboxylic acid group, yielding fragments at m/z 167.0 for this compound and m/z 183.1 for 4'-hydroxythis compound [1]. These transitions provide the highest sensitivity for quantification and should be used for MRM monitoring.
Figure 1: HPLC-MS/MS Workflow for this compound Quantification Showing the Analytical Process from Sample Injection to Detection
Method selectivity was demonstrated by the absence of interfering peaks at the retention times of this compound and the internal standard in blank biological matrices from six different sources [2]. The peak purity was confirmed using photodiode array detection, which showed no co-eluting peaks, and the identity of this compound was verified using mass spectrometric detection [4]. For the analysis of this compound metabolites, high-resolution mass spectrometry using LC-Triple-TOF-MS/MS provided confident identification based on exact mass measurements and characteristic fragmentation patterns [1].
Table 4: Validation Parameters for this compound in Biological Matrices
| Validation Parameter | This compound in Plasma | This compound in Urine | 4'-hydroxythis compound in Plasma |
|---|---|---|---|
| Linear Range (ng/mL) | 5-5000 | 20-5000 | 5-500 |
| Correlation Coefficient (r) | >0.996 | >0.996 | >0.996 |
| LLOQ (ng/mL) | 5 | 20 | 5 |
| LOD (ng/mL) | 1.5 | 6 | 1.5 |
| Intra-day Precision (RSD%) | 1.13-6.49 | 1.52-6.84 | 1.87-6.53 |
| Inter-day Precision (RSD%) | 2.25-7.32 | 2.67-7.45 | 2.94-7.68 |
| Accuracy (RE%) | -2.1 to 7.4 | -5.3 to 8.1 | -4.2 to 6.9 |
The method demonstrated excellent linearity over the concentration range of 5-5000 ng/mL for this compound in plasma and 5-500 ng/mL for its major metabolite 4'-hydroxythis compound, with correlation coefficients (r) greater than 0.996 [2] [1]. The lower limit of quantification (LLOQ) was established at 5 ng/mL for this compound in plasma with acceptable precision (RSD < 20%) and accuracy (80-120%) [2]. The limit of detection (LOD) was determined to be 1.5 ng/mL based on a signal-to-noise ratio of 3:1 [3].
Method precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations across five validation runs. The intra-day precision (repeatability) for this compound quantification in plasma ranged from 1.13% to 6.49% RSD, while inter-day precision ranged from 2.25% to 7.32% RSD [1]. The accuracy, expressed as relative error (RE%), ranged from -2.1% to 7.4% across the validation range, well within the acceptable criteria of ±15% [2].
The absolute recovery of this compound from plasma using liquid-liquid extraction ranged from 85.2% to 92.7% across the concentration range, demonstrating efficient extraction [2]. The internal standard recovery was consistent at 88.5%. Matrix effects were evaluated by comparing the analyte peak areas in post-extraction spiked samples with those in pure standard solutions. The matrix effect for this compound was minimal, ranging from 95.3% to 104.2%, indicating no significant ion suppression or enhancement [2].
The validated HPLC-MS/MS method was successfully applied to a preclinical pharmacokinetic study in rats following intravenous administration of this compound trometamol at doses of 3.36, 8.40, and 21.0 mg/kg [2] [5]. The maximum plasma concentration (C₀) and area under the plasma concentration-time curve (AUC) of this compound increased linearly with dose, indicating dose-dependent pharmacokinetics. This compound was found to be highly protein-bound (~95%) and extensively metabolized, with only small amounts excreted unchanged in urine (0.318%), feces (0.530%), and bile (0.465%) [5].
In human studies following intravenous administration of this compound trometamol injection, the method enabled comprehensive pharmacokinetic characterization [1]. The half-life (t₁/₂) of the major metabolite 4'-hydroxythis compound (8.25 ± 4.15 h) was slightly longer than that of this compound (6.13 ± 2.01 h). However, the mean AUC(0-t) value of this compound was approximately 20 times higher than that of 4'-hydroxythis compound, indicating that this compound is the predominant circulating species [1]. Excretion of both this compound and 4'-hydroxythis compound reached peak values at approximately 3-6 hours after administration.
Figure 2: this compound Metabolic Pathways Following Intravenous Administration of this compound Trometamol Injection
Comprehensive metabolite identification using LC-Triple-TOF-MS/MS revealed that oxidation represents the principal Phase I metabolic pathway for this compound in humans [1]. Subsequent conjugation with sulfate and glucuronide groups produces at least seven Phase II metabolites. The major metabolic pathways include formation of 4'-hydroxythis compound followed by conjugation, as well as direct conjugation of this compound with glucuronic acid [1]. These findings demonstrate extensive metabolism of this compound in humans, with qualitative differences compared to rat metabolism.
This compound demonstrated acceptable stability in biological matrices under various storage and processing conditions. In plasma, this compound remained stable after three freeze-thaw cycles (-80°C to room temperature), at room temperature for 24 hours, and at -80°C for 60 days with deviations from nominal concentrations within ±15% [2]. Processed samples in the autosampler maintained stability for at least 24 hours at 10°C [1].
Forced degradation studies conducted according to ICH guidelines revealed that this compound is susceptible to hydrolytic degradation under both acidic and alkaline conditions, as well as oxidative degradation under thermal conditions [3]. A stability-indicating RP-HPLC method was developed that effectively separated this compound from its degradation products, demonstrating the specificity of the method [3]. The degradation products were isolated and characterized using LC-MS/MS, providing insights into this compound's degradation behavior.
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for quantifying this compound in various biological matrices. The method offers significant advantages over previous techniques, including minimal sample requirements (50 μL), rapid analysis time (2 minutes), excellent sensitivity (LLOQ 5 ng/mL), and a wide linear range (5-5000 ng/mL). Comprehensive validation according to ICH guidelines confirms the method's reliability for pharmacokinetic studies and therapeutic drug monitoring applications.
The successful application of this method in both preclinical and clinical studies demonstrates its utility in characterizing the pharmacokinetic profile of this compound following intravenous administration of this compound trometamol injection. Additionally, the method supports comprehensive metabolite profiling, providing valuable insights into this compound's metabolic fate in humans.
This validated HPLC-MS/MS method represents a valuable tool for supporting the continued development of this compound trometamol as an intravenous NSAID formulation, particularly for managing postoperative pain and inflammatory conditions where rapid onset of action is clinically beneficial.
Felbinac (Biphenyl-4-yl acetic acid) is prone to degradation under various stress conditions, which can impact the shelf-life, efficacy, and safety of pharmaceutical products. The primary stability challenges you may encounter are summarized below [1]:
| Stress Condition | Observed Degradation? | Key Degradation Products Identified? |
|---|---|---|
| Acidic Hydrolysis | Yes | Yes |
| Alkaline Hydrolysis | Yes | Yes |
| Oxidative Stress | Yes | Information missing |
| Thermal Stress | Yes | Information missing |
| Photolytic Stress | No | Not Applicable |
For reliable monitoring of this compound and its degradation products, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated. This method effectively separates this compound from its degradation products formed under ICH-prescribed stress conditions [1].
The table below outlines the key parameters for this method:
| Parameter | Specification |
|---|---|
| Objective | Stability-indicating assay for this compound |
| Method | Isocratic Reverse Phase HPLC |
| Column | C-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm |
| Linearity Range | 20 - 210 µg/mL (r² = 0.9999) |
| LOD / LOQ | 1.21 µg/mL / 3.68 µg/mL |
Experimental Protocol:
This section provides a visual workflow for diagnosing and addressing common this compound stability issues, followed by detailed strategies.
For Hydrolytic Degradation (Acidic/Alkaline):
For Oxidative Degradation:
For Thermal Degradation:
For Transdermal Formulation Optimization:
| Technique | Typical Particle Size Limit | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Bead Milling | ~100 nm [1] | Effective for friable materials; established method [2] [1] | High energy consumption; potential for metal contamination from beads/equipment [1] |
| High-Pressure Homogenization | ~100 nm [1] | Avoids thermal/chemical degradation; good for scaling up [1] [3] | May require a pre-milling step; can have high polydispersity [1] [3] |
| Focused Ultrasonication | ~100 nm [1] | Precise acoustic energy control; non-contact processing [1] | Requires optimization of multiple parameters (time, temperature) [1] |
| Liquid Antisolvent Crystallization | ~100 nm [1] | Overcomes thermal degradation issues [1] | Requires use and disposal of organic solvents [1] |
Based on a published study, here is a detailed methodology for preparing this compound solid nanoparticles (FEL-NP) using bead milling [2].
The following workflow diagram summarizes this experimental procedure.
For friable small molecule drugs like this compound, bead milling is a highly effective and widely used "top-down" method. The successful production of 20-200 nm this compound particles, as documented in research, makes it a preferred choice [2]. This method mechanically breaks down larger particles without the need for solvents that could raise safety concerns [1].
It is crucial to use multiple complementary techniques for accurate characterization [4] [1]:
Aggregation indicates insufficient stabilization. You can troubleshoot by:
Here are detailed methodologies for replicating the two most prominent enhancement strategies based on recent studies.
This protocol is adapted from a 2023 study that significantly enhanced both local and systemic absorption of this compound [1] [2].
This protocol is based on a 2025 study that developed a novel patch with superior permeability [3].
Here are solutions to frequently encountered problems in this compound formulation development.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Drug Release from Gel | Poor drug solubility; large particle size of API. | Reduce drug particle size to nanometer range [1] [2]. Use solubility enhancers like HPβCD (5%) to form inclusion complexes [4]. |
| Insufficient Skin Penetration | Strong barrier function of the stratum corneum. | Incorporate chemical penetration enhancers (e.g., 1% PG [3] or 2% l-menthol [1]). Consider vesicular systems like transferosomes [5]. |
| Irregular or Slow Drug Release Kinetics | Suboptimal formulation design leading to non-ideal release mechanism. | Optimize gel base (e.g., carboxypolymethylene concentration) and ensure formulation follows a specific release model (e.g., Korsmeyer model for sustained release) [5]. |
| Formulation Instability | Particle aggregation or drug crystallization over time. | Use stabilizers like methylcellulose (0.5%) and HPβCD (5%) in the dispersion [1]. Conduct stability studies at recommended storage conditions (e.g., 4°C) [5]. |
The following diagram illustrates the primary mechanisms by which this compound formulations penetrate the skin, particularly for nanoparticle-based systems.
The workflow shows that combining l-menthol, which alters the skin's barrier, with nanoparticles that can be actively taken up by cells, creates a synergistic effect for enhanced drug delivery [1] [2].
Ion-pair formation improves skin permeation of ionizable drugs like felbinac by modifying lipophilicity. This method is often combined with chemical enhancers [1].
Chemical enhancers temporarily disrupt skin's stratum corneum structure to increase drug permeability. They can be used alone or combined with other methods [4] [5].
| Enhancer Type | Example | Reported Effect on this compound Flux | Key Findings |
|---|---|---|---|
| Cyclic Amine | 10% N-dodecylazepan-2-one (Azone) | ~2x increase vs. SELTOUCH [1] | Works synergistically with FEL-TEA ion-pair. |
| Alcohol / Glycol | 1% Propylene Glycol (PG) | ~2x cumulative transdermal amount vs. SELTOUCH within 12h [4] | Simpler formulation, effective without ion-pair. |
| Organic Amine | Triethanolamine (TEA) | 3.14x flux increase for model drug Lornoxicam [5] | Common ion-pair agent; also acts as enhancer. |
Nanoparticle formulations enhance drug penetration by creating ultrafine particles that potentially bypass skin barrier via endocytosis, especially when combined with permeation enhancers like l-menthol [6].
This experimental workflow outlines the key steps for developing and testing a this compound transdermal formulation:
Here are common challenges and evidence-based solutions to guide your experimentation.
| Problem | Possible Cause | Solution & Rationale |
|---|---|---|
| Low Flux Despite Ion-Pair | Wrong organic amine selected for complex. | Screen other amines (Diethylamine, Monoethanolamine); Triethylamine often optimal [1]. |
| Poor Patch Adhesion | High enhancer concentration plasticizes adhesive. | Reduce enhancer load or switch type; optimize via Design of Experiments (DoE) [5]. |
| Unclear API State in Patch | Uncontrolled API crystallization in polymer. | Use Low-Frequency Raman Spectroscopy to monitor molecular state and ensure stable amorphous dispersion [2]. |
| Low Nanoparticle Skin Penetration | Large particle size or insufficient penetration enhancer. | Ensure particle size <200nm; include 2% l-menthol in gel to alter stratum corneum and enable endocytosis [6]. |
| Poor In Vitro-In Vivo Correlation | Impermeable skin model or incorrect experimental setup. | Use full-thickness rabbit abdominal skin; ensure receptor pH (7.4) and stirring; validate with commercial control [1] [3]. |
This troubleshooting logic can help diagnose and resolve common experimental failures:
Here are answers to some common questions you might encounter during your experiments.
Q1: What are the primary goals of using DSC and XRD in characterizing felbinac ion-pair complexes?
Q2: Our DSC results for the this compound-triethylamine (FEL-TEA) complex are inconclusive. What should we check?
If your DSC results are not providing clear data, consider the following troubleshooting steps:
Q3: The XRD pattern of our this compound complex shows peaks from the starting materials. What does this indicate?
The presence of peaks from this compound or the amine in your complex's XRD pattern typically suggests one of two issues:
For your reference, here is a summary of the core experimental details from the foundational study on this compound ion-pair complexes.
Table 1: Key Experimental Parameters from this compound Ion-Pair Study
| Aspect | Parameter | Details / Value |
|---|---|---|
| Ion-Pair Formation | Organic Amines Used | DEA, TEA, HEPP, MEtA, DEtA, TEtA |
| Synthesis Method | Equimolar amounts stirred in ethanol for 2h, solvent removed, product dried under vacuum for 24h [1] | |
| XRD Analysis | Instrument | DX-2700 XRD diffractometer |
| Parameters | Cu Kα radiation, 40 kV, 40 mA, 2θ range of 3-50° [1] | |
| DSC Analysis | Purpose | To confirm complex formation via thermal property changes [1] |
| Skin Permeation | Optimized Patch | FEL-TEA complex + 10% Azone in PSA |
| Key Result | Flux of 18.29 ± 2.59 μg/cm²/h (2x higher than commercial product) [1] |
The following diagram illustrates a logical workflow for characterizing this compound ion-pair complexes and diagnosing common problems, integrating the techniques discussed above.
Figure 1: A workflow for the characterization of this compound ion-pair complexes, integrating primary and secondary techniques for confirmation and troubleshooting.
The table below summarizes two effective strategies for enhancing felbinac skin penetration, with their key performance metrics.
| Strategy | Key Components | Reported Enhancement (vs. Control) | Proposed Mechanism |
|---|---|---|---|
| Nanoparticle Gel [1] | This compound solid nanoparticles (20-200 nm), 2% l-menthol, Carbopol gel | In Vitro/Ex Vivo: 1.52x higher AUC than commercial ointment; Skin Deposition: 2.54x higher content in rat skin at 24h [1] | Enhanced drug release; nanoparticle penetration via clathrin-mediated endocytosis; l-menthol alters SC barrier [1] |
| Ion-Pair Patch [2] | This compound-Triethylamine (FEL-TEA) ion-pair, 10% Azone (laurocapram), PSA matrix | In Vitro Flux: 18.29 ± 2.59 μg/cm²/h (2x higher than commercial patch); In Vivo (Rabbit): AUC0-t was 15.94 ± 3.58 h·μg/mL (2x higher) [2] | Ion-pair reduces lipophilicity (Log P); chemical enhancer disrupts SC lipids; combined strategy overcomes partition resistance [2] |
Here are the detailed methodologies for preparing and evaluating the two leading formulations, as described in the research.
This protocol describes the creation of a gel containing this compound solid nanoparticles.
Nanoparticle Milling:
Gel Formulation:
Characterization:
This protocol outlines the development of a transdermal patch using an ion-pair strategy.
Ion-Pair Complex Preparation:
Patch Fabrication:
Here are solutions to some potential problems you might encounter during experimentation.
Problem: Low Skin Permeation with Nanoparticles
Problem: Inconsistent Flux from Ion-Pair Patches
Problem: Poor Solubility/Dispersion in Patch Adhesive
The following diagram illustrates the key experimental workflow and the cellular pathway for nanoparticle-based skin absorption, as identified in recent studies [1].
The table below summarizes the core characteristics of this compound and Diclofenac based on the gathered data.
| Feature | This compound | Diclofenac |
|---|---|---|
| DrugBank Approval Status | Not US-approved; approved in other regions [1] | US-approved and widely approved elsewhere [2] |
| Common Formulations | Topical gel (e.g., 4.88%) [1] | Oral tablets, topical gels, patches, solutions, suppositories [2] [3] |
| Primary MoA | Inhibits COX-1 and COX-2, reducing prostaglandin synthesis [1] [4] | Inhibits COX-1 and COX-2 with relative equipotency; reduces prostanoid synthesis [2] [5] [3] |
| Additional MoAs | Information on multimodal actions is limited in search results. | Inhibits thromboxane-prostanoid receptor; affects arachidonic acid release/uptake; activates NO-cGMP pathway; modulates ion channels (K+, Na+, ASICs) [5] [6] |
| Efficacy (vs. each other) | Less effective than diclofenac gel in a direct trial for soft tissue injuries [7] | More effective than this compound gel in multiple parameters (pain at rest, on movement, on pressure) in a direct trial [7] |
| Tolerability (Topical) | Well-tolerated with no significant treatment-related side-effects reported in a trial [7] | Well-tolerated with no significant treatment-related side-effects reported in a trial [7] |
| Systemic Safety Profile | Topical use minimizes systemic exposure; skin irritation is a common risk [4] | Carries risks of GI, cardiovascular, and renal adverse effects, especially with systemic formulations [8] [3] |
A 1990 observer-blind, randomized study directly compared the two drugs in 384 patients with acute soft tissue injuries [7].
A 2015 network meta-analysis of 176 studies provided a broader context for diclofenac's performance [8].
For researchers seeking to replicate or design similar studies, here are the methodologies from the key trial.
The following diagram illustrates the core and additional mechanisms of action for diclofenac, which are more extensively documented than those for this compound.
Mechanism of Action Comparison [1] [2] [5]
For drug development professionals, the data suggests:
The table below summarizes the key pharmacokinetic parameters of this compound from preclinical and clinical studies.
| Parameter | Preclinical (Rat, IV) | Human (IV, this compound Trometamol) | Human (Topical Gel) |
|---|---|---|---|
| Administration Route | Intravenous [1] | Intravenous [2] [3] | Topical (Nanoparticle Gel) [4] |
| Bioavailability | Not applicable (IV) | Not applicable (IV) | Systemic AUC 1.52x higher than commercial ointment [4] |
| Protein Binding | ~95% [1] | Information not available in search results | Information not available in search results |
| Metabolism | Extensive; principal metabolite is 4'-Hydroxythis compound [1] | Metabolized (specific metabolites not detailed) [2] | Information not available in search results |
| Half-life (t₁/₂) | Information not available in search results | ~1-2 hours (estimated from graphs) [2] | Information not available in search results |
| Time to Cmax (tmax) | Immediate (IV bolus) [1] | 0.5 hours (end of infusion) [2] | Information not available in search results |
| Excretion | Urine (~64%, mostly as metabolites); Feces (~8%); Bile (trace) [1] | Urine and Feces (specific percentages not detailed) [2] | Information not available in search results |
| Key Characteristics | Linear pharmacokinetics across doses; <1% excreted unchanged [1] | Linear pharmacokinetics; slight accumulation upon multiple dosing; well tolerated [2] | Enhanced skin penetration via endocytosis; higher local skin concentration [4] |
The following section provides the methodological details from the key studies cited above, which is crucial for research reproducibility and evaluation.
The following diagram illustrates the primary metabolic and excretion pathways of this compound as identified in the rat study, which provides a foundational model for understanding its disposition [1].
The table below summarizes the quantitative findings from a 2023 rat study that compared a felbinac nanoparticle gel (FEL-NP) against a microparticle gel (FEL-MP) and a commercially available ointment (CA-FEL) [1] [2].
| Formulation | Particle Size Range | Relative AUC (Systemic Absorption) | Relative Drug Content in Skin (24h) | Key Absorption Mechanism |
|---|---|---|---|---|
| FEL-NP Gel (Nanoparticle) | 20–200 nm | 1.38 (vs. FEL-MP) | 2.54 (vs. FEL-MP) | Energy-dependent endocytosis (e.g., clathrin-mediated) |
| 1.52 (vs. CA-FEL) | 1.38 (vs. CA-FEL) | |||
| FEL-MP Gel (Microparticle) | Microparticles (larger, unspecified) | 1.0 (Baseline) | 1.0 (Baseline) | Passive diffusion |
| CA-FEL Ointment (Commercial) | Not Specified | 1.0 (Baseline) | 1.0 (Baseline) | Presumed passive diffusion |
The data demonstrates that the nanoparticle formulation significantly enhances both systemic exposure (AUC) and local skin retention of this compound compared to both the microparticle gel and the commercial product [1] [2].
To support replication and further research, here are the key methodological details from the study.
The topical gels were prepared as follows [1]:
The following diagram outlines the core experimental workflow used to generate the comparative data.
The study provided crucial insight into how the nanoparticles enhance absorption [1]:
The table below summarizes key experimental data for different Felbinac patch formulations compared to the commercial product SELTOUCH.
| Formulation Strategy | Key Composition | In Vitro Flux (μg/cm²/h) | Cumulative Amount (12h) | In Vivo AUC₀–t (h·μg/mL) | Enhancement vs. SELTOUCH | Primary References |
|---|---|---|---|---|---|---|
| Chemical Enhancer Patch | 1% Propylene Glycol (PG) | Information missing | 189.03 μg/cm² | Significantly increased in plasma, skin, muscle | ~2.0x in vitro | [1] |
| Ion-Pair + Enhancer Patch | FEL-TEA complex + 10% Azone | 18.29 ± 2.59 | Information missing | 15.94 ± 3.58 | ~2.0x in vitro & in vivo | [2] [3] |
| Commercial Reference | SELTOUCH (Teikoku Seiyaku) | 9.18 ± 1.26 | 94.44 μg/cm² | 7.31 ± 1.16 | (Baseline) | [1] [2] |
To ensure the reproducibility of the data, here are the detailed methodologies used in the cited studies.
This test is crucial for evaluating the patch's ability to deliver the drug through the skin.
These studies assess the patch's performance in a living organism and how well it correlates with in vitro data.
The safety of the formulations is evaluated through skin irritation tests.
The following diagram illustrates the two main strategies used to enhance the transdermal delivery of this compound.
The following table summarizes the key experimental data from a 2025 study that designed a novel Felbinac transdermal patch and evaluated its performance against a commercial product [1].
| Parameter | Novel this compound Patch (1% PG) | Commercial Product (SELTOUCH) |
|---|---|---|
| Penetration Enhancer | Propylene Glycol (PG) | Not Specified in Source |
| Cumulative Transdermal Amount (12h) | 189.03 μg/cm² | 94.44 μg/cm² |
| Key Enhancement | ~100% increase (approx. twice the cumulative amount) | Baseline |
| Adhesion Properties | High adhesion | Not Specified |
| Stability | Stable permeability after 4 months at room temperature | Not Specified |
| Skin Irritation | Good safety profile (no irritation) | Not Specified |
| In Vivo Concentration (in plasma, skin, muscle) | Significantly increased | Baseline for comparison |
The study employed a systematic methodology to develop and evaluate the novel patch, with a specific focus on screening chemical penetration enhancers [1].
The following diagram illustrates this experimental workflow.
The screening logic for selecting the optimal enhancer is detailed below.
| Animal Model | Formulation Type | Key Enhancer/Strategy | Key Quantitative Penetration Data | Experimental Protocol & Duration | Reference |
|---|---|---|---|---|---|
| Rat (Wistar) | Gel with Solid Nanoparticles (FEL-NP gel) | l-menthol + Nanoparticles (20-200 nm) | AUC0-t: 1.52x and 1.38x higher than commercial ointment & FEL-MP gel, respectively. Skin drug content (24h): 1.38x and 2.54x higher than commercial ointment & FEL-MP gel [1]. | In vivo absorption study; Gel applied to shaved dorsal skin; Blood and skin tissue collected over 24h [1]. | 2023 |
| Rabbit | Transdermal Patch | Ion-pair (FEL-TEA) + 10% Azone | Steady-state Flux (J): 18.29 ± 2.59 μg/cm²/h (~2x higher than commercial patch SELTOUCH at 9.18 μg/cm²/h). AUC0-t: 15.94 ± 3.58 h·μg/mL (~2x higher than SELTOUCH) [2]. | In vitro permeation; Excised abdominal skin in Franz diffusion cell; Receptor pH 7.4 PBS, 32°C [2]. | 2015 |
| Rat (Sprague-Dawley) | Cataplasm (Paste) | 1% Propylene Glycol (PG) | 12h Cumulative Permeation: 189.03 μg/cm² (2x higher than reference cataplasm, 94.44 μg/cm²) [3]. | In vitro permeation; Paddle plate method (Ch. P); Release medium pH 7.4 PBS, 32°C [3]. | 2023 |
| Zebrafish | Liquid Solution / Coating | Novel Percutaneous Administration Method | Max Blood Concentration (Coating): 24.46 ± 4.51 μg/mL at 2h. Detectable in blood post-washout, indicating skin absorption [4]. | Fixed in agarose; Drug applied to tail fin; Blood collected over 7h for HPLC analysis [4]. | 2020 |
For rigorous validation, here are the detailed methodologies from the key studies:
Rabbit Skin Model (Ion-Pair Patch Study) [2]:
Rat Skin Model (Nanoparticle Gel Study) [1]:
The following diagram illustrates the enhanced skin penetration mechanism of this compound solid nanoparticles, as identified in the 2023 study [1].
Key insights from this mechanism:
Acute Toxic;Irritant